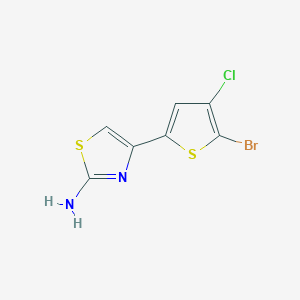
4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine is an organic compound with the molecular formula C7H4BrClN2S2. It is known for its role as an impurity in the synthesis of avatrombopag, a thrombopoietin receptor agonist used in the treatment of thrombocytopenia . This compound is characterized by its unique structure, which includes a thiazole ring substituted with bromine and chlorine atoms on a thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine typically involves multi-step reactions. One common method includes the reaction of 4-(4-Chloro-2-thienyl)-5-bromo-2-thiazolylamine with cyclohexylpiperazine . The reaction mixture is then extracted with water and ethyl acetate to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the hydrolysis of esters and subsequent purification steps involving solvents like water, hexane, tetrahydrofuran, and ethyl acetate .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation and pain pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and reducing the production of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chloro-2-thienyl)-2-thiazolamine
- 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine
- 1-Cyclohexylpiperazine
Uniqueness
4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole and thiophene rings. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H4BrClN2S2 |
|---|---|
Molekulargewicht |
295.6 g/mol |
IUPAC-Name |
4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H4BrClN2S2/c8-6-3(9)1-5(13-6)4-2-12-7(10)11-4/h1-2H,(H2,10,11) |
InChI-Schlüssel |
FITDVDVBPXWCJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1Cl)Br)C2=CSC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















